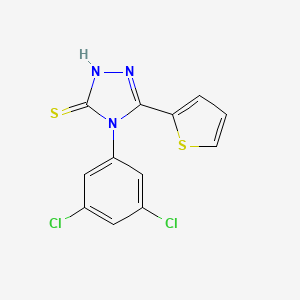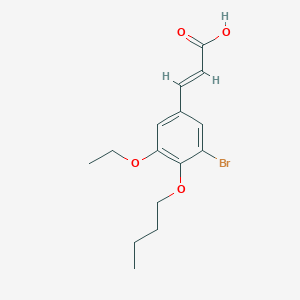![molecular formula C26H21N5O B10875143 5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875143.png)
5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(1H-Indol-3-yl)ethyl]-3-phenyl-4-(2-pyridyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(1H-Indol-3-yl)ethyl]-3-phenyl-4-(2-pyridyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the construction of the pyrazole ring. The final step often involves the coupling of the indole and pyrazole moieties under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[2-(1H-Indol-3-yl)ethyl]-3-phenyl-4-(2-pyridyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
5-[2-(1H-Indol-3-yl)ethyl]-3-phenyl-4-(2-pyridyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(1H-Indol-3-yl)ethyl]-3-phenyl-4-(2-pyridyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound’s unique structure allows it to interact with multiple pathways, potentially leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety.
Pyrazole Derivatives: Compounds such as pyrazole-3-carboxylic acid have similar pyrazole rings.
Pyridine Derivatives: Compounds like nicotinamide contain the pyridine ring.
Uniqueness
What sets 5-[2-(1H-Indol-3-yl)ethyl]-3-phenyl-4-(2-pyridyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one apart is its combination of these three distinct moieties in a single molecule. This unique structure provides a versatile platform for exploring new chemical and biological activities .
Properties
Molecular Formula |
C26H21N5O |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4-pyridin-2-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C26H21N5O/c32-26-24-22(23(29-30-24)17-8-2-1-3-9-17)25(21-12-6-7-14-27-21)31(26)15-13-18-16-28-20-11-5-4-10-19(18)20/h1-12,14,16,25,28H,13,15H2,(H,29,30) |
InChI Key |
ZOHJLVMKIBIMIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)CCC4=CNC5=CC=CC=C54)C6=CC=CC=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methyl-3-nitrophenyl)-2-oxoethyl 4-{[(3,5-di-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B10875078.png)
![4-(4-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B10875084.png)
![2-{4-[(1,6-Dimethoxy-1,6-dioxohexan-2-yl)carbamothioyl]piperazin-1-yl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B10875086.png)
![N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine](/img/structure/B10875088.png)
![N-(4-acetylphenyl)-2-{[5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10875098.png)
![3,4-dimethoxy-N-[(2-methylquinolin-8-yl)carbamothioyl]benzamide](/img/structure/B10875099.png)
![N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}-2-(thiophen-2-yl)acetamide](/img/structure/B10875119.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10875124.png)

![(2E)-3-(furan-2-yl)-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}prop-2-enamide](/img/structure/B10875129.png)

![3-nitro-5-[({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10875134.png)
![methyl [(4Z)-5-oxo-1-phenyl-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10875139.png)
![Ethyl 2-(acetylamino)-6-bromo-7-[2-(dibenzylamino)ethoxy]-1-benzothiophene-3-carboxylate](/img/structure/B10875140.png)
